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Compound of Interest

Compound Name: YM-201636

cat. No.: B1684012

An in-depth analysis of YM-201636, a potent and selective small-molecule inhibitor, reveals its
primary molecular target to be the lipid kinase PIKfyve. This enzyme is critical in the synthesis
of phosphatidylinositol 3,5-bisphosphate (Ptdins(3,5)P2), a key signaling lipid involved in
regulating endomembrane trafficking.[1][2][3][4] This technical guide provides a comprehensive
overview of YM-201636, its target, mechanism of action, and the experimental methodologies
used for its characterization, tailored for researchers and professionals in drug development.

Quantitative Data Summary

The inhibitory activity of YM-201636 has been quantified in various assays, demonstrating its
potency and selectivity for PIKfyve.

Table 1: In Vitro Kinase Inhibitory Activity of YM-201636
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Target Kinase IC50 Value Notes
PIKfyve (mammalian) 33nM Primary Target[1][2][3][4]
Approximately 100-fold less
p110a (Class IA PI3K) 3 uM potent than against PIKfyve.[1]
[2]
Insensitive to YM-201636, a
Fabl (yeast orthologue of o S
>5 uM key finding for target validation
PIKfyve) )
experiments.[1][3]
Type la PtdInsP Kinase >2 uM [3114]

Type lly PtdinsP Kinase

Not inhibited at 10 uM

[3]4]

Table 2: Cellular and Functional Activity of YM-201636

Cellular Effect

Effective

Concentration /

IC50

Cell Type | System

Notes

PtdIns(3,5)P2

80% inhibition at 800

Demonstrates in-cell

] NIH3T3 cells target engagement.[1]
Production nM
[2]
Endosomal A characteristic
Vesiculation A50 of ~400 nM NIH3T3 cells cellular phenotype of
(Phenotype) PIKfyve inhibition.[1]

Insulin-activated 2-

deoxyglucose uptake

IC50 of 54 nM

3T3L1 adipocytes

[2](3]

Retroviral Budding

80% reduction at 800

nM

virus-expressing cells

Moloney leukemia

Highlights a functional
consequence of
PIKfyve inhibition.[2]
[5]

Mechanism of Action and Signaling Pathway
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YM-201636 exerts its effects by directly inhibiting the catalytic activity of PIKfyve. PIKfyve is a
phosphoinositide kinase that phosphorylates phosphatidylinositol 3-phosphate (Ptdins3P) on
the 5' position of the inositol ring to generate PtdIns(3,5)P2.[6] This lipid is crucial for the
regulation of endosomal and lysosomal homeostasis.

Inhibition of PIKfyve by YM-201636 leads to a rapid depletion of cellular PtdIins(3,5)P2 levels.
[1] This disruption has several downstream consequences, including:

Defective Endosomal Sorting: Inhibition of the PIKfyve pathway leads to the accumulation of
enlarged late endosomal compartments.[1][7]

o Impaired Autophagy: YM-201636 treatment can increase the levels of the autophagosomal
marker LC3-Il, suggesting alterations in the autophagic process.[3][9]

» Blockade of Retroviral Egress: The budding of certain retroviruses, which relies on the
endosomal sorting machinery, is significantly impaired.[1][2]

o Neuronal Effects: In neurons, PIKfyve inhibition can lead to vacuolation of endolysosomal
membranes and apoptosis-independent cell death.[8]
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Caption: PIKfyve signaling pathway and the inhibitory action of YM-201636.

Experimental Protocols
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The identification and validation of PIKfyve as the primary target of YM-201636 involved
several key experiments.

In Vitro Lipid Kinase Assay

This assay directly measures the ability of YM-201636 to inhibit the enzymatic activity of
purified PIKfyve.

o Objective: To determine the half-maximal inhibitory concentration (IC50) of YM-201636
against PIKfyve and other lipid kinases.

o Methodology:

o Purified recombinant PIKfyve enzyme is incubated with its lipid substrate,
phosphatidylinositol 3-phosphate (Ptdins3P).

o The reaction is initiated by the addition of [y-32P]ATP and a magnesium chloride (MgCl2)
buffer.

o Varying concentrations of YM-201636 are added to the reaction mixtures.
o The reaction is allowed to proceed for a set time at 37°C and then stopped.
o Lipids are extracted and separated using thin-layer chromatography (TLC).

o The production of radiolabeled PtdIns(3,5)P2 is quantified by autoradiography and
scintillation counting.

o IC50 values are calculated by plotting the percentage of inhibition against the logarithm of
the inhibitor concentration.[5]
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Reaction Setup
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Caption: Workflow for the in vitro lipid kinase assay to determine IC50 values.

Target Validation via siRNA Knockdown

This experiment confirms that the cellular phenotype observed with YM-201636 treatment is
specifically due to the inhibition of PIKfyve.
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o Objective: To compare the cellular phenotype of YM-201636 treatment with that of genetic
knockdown of PIKfyve.

o Methodology:

o Cultured cells (e.g., NIH3T3) are transfected with short interfering RNA (SiRNA)
specifically targeting PIKfyve mRNA. A non-targeting control siRNA is used in a parallel
culture.

o Cells are incubated for a period (e.g., 48-72 hours) to allow for the depletion of the PIKfyve
protein.

o A separate set of cells is treated with YM-201636 (e.g., 800 nM).
o All cell groups are observed using phase-contrast microscopy.

o The phenotype, specifically the formation of large cytoplasmic vacuoles or vesicles, is
compared between the PIKfyve siRNA-treated cells and the YM-201636-treated cells. A
similar phenotype strongly indicates that PIKfyve is the relevant target of the compound.[1]

[7]

Rescue Experiment with Yeast Orthologue (Fab1l)

This experiment provides further evidence for the specificity of YM-201636 for mammalian

PIKfyve.

o Objective: To demonstrate that the effects of YM-201636 can be rescued by expressing a
drug-insensitive orthologue of PIKfyve.

o Methodology:

o As established in in vitro assays, the yeast orthologue of PIKfyve, Fabl, is insensitive to
YM-201636.[1]

o Mammalian cells (e.g., NIH3T3) are transfected with a plasmid to express GFP-tagged
Fabl. Control cells are transfected with a GFP-only plasmid.
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o Both sets of transfected cells are then treated with a high concentration of YM-201636
(e.g., 800 nM for 2 hours).

o The formation of the characteristic swollen vesicle phenotype is quantified in both cell
populations.

o A significant reduction in the number and size of vesicles in the Fabl-expressing cells
compared to the control cells indicates that Fabl can functionally compensate for the
inhibited mammalian PIKfyve, confirming the target's specificity.[1][7]

Caption: Logical workflow for the validation of PIKfyve as the target of YM-201636.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b1684012#what-is-the-primary-target-of-ym-201636
https://www.benchchem.com/product/b1684012#what-is-the-primary-target-of-ym-201636
https://www.benchchem.com/product/b1684012#what-is-the-primary-target-of-ym-201636
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1684012?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684012?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

